3-Fluoro-4-methoxyphenyl boronic acid anhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

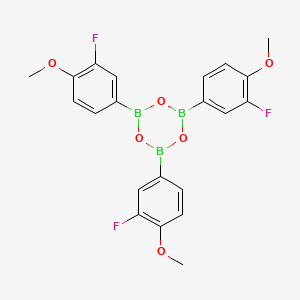

3-Fluoro-4-methoxyphenyl boronic acid anhydride is a chemical compound that contains varying amounts of anhydride . It is used as a reactant for the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors .

Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-methoxyphenyl boronic acid anhydride is FC6H3(OCH3)B(OH)2 . It has a molecular weight of 169.95 .Chemical Reactions Analysis

3-Fluoro-4-methoxyphenyl boronic acid anhydride is used in various chemical reactions. It is used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . It is also used in regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .Physical And Chemical Properties Analysis

3-Fluoro-4-methoxyphenyl boronic acid anhydride is a powder with a melting point of 206-211 °C . Its solubility in methanol is also mentioned .Aplicaciones Científicas De Investigación

Medical Diagnostics and Treatment

Boronic acid derivatives, notably BODIPY (Boron-Dipyrromethene) compounds, have gained attention for their application in medical diagnostics and treatment. These compounds are celebrated for their structural diversity, high fluorescent intensity, and low toxicity, making them suitable for bioimaging and labeling biomolecules such as proteins, hormones, and DNA. Moreover, BODIPY compounds have been used to functionalize drug micro- and nanocarriers to enhance therapeutic efficacy, especially in cancer treatment. The inclusion of boronic acid moieties in these applications underscores their potential for developing innovative diagnostic tools and treatment options (Marfin et al., 2017).

Environmental Applications

The removal of boron from drinking water through reverse osmosis membranes has been a focus of recent research, reflecting the environmental implications of boronic acid compounds. Studies have explored the rejection of boron by nanofiltration and reverse osmosis membranes in seawater desalination, demonstrating the significance of understanding boronic acid speciation for improving water treatment technologies (Tu et al., 2010).

Drug Design and Discovery

Boronic acid compounds, including benzoxaborole derivatives, have shown a broad spectrum of medicinal applications due to their physicochemical properties. These compounds have been involved in the design of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. The electron-deficient nature of the boron atom in these compounds plays a crucial role in their mechanism of action, highlighting the potential of boronic acid derivatives in drug discovery (Nocentini et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Propiedades

IUPAC Name |

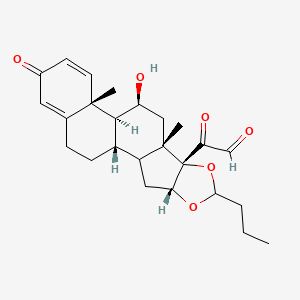

2,4,6-tris(3-fluoro-4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18B3F3O6/c1-28-19-7-4-13(10-16(19)25)22-31-23(14-5-8-20(29-2)17(26)11-14)33-24(32-22)15-6-9-21(30-3)18(27)12-15/h4-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADHZAONANTYJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C2=CC(=C(C=C2)OC)F)C3=CC(=C(C=C3)OC)F)C4=CC(=C(C=C4)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18B3F3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methoxyphenyl boronic acid anhydride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1146660.png)

![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide](/img/structure/B1146665.png)

![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)